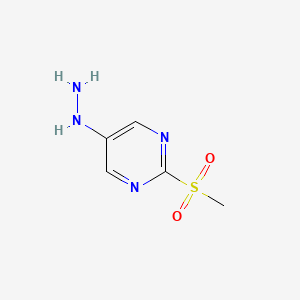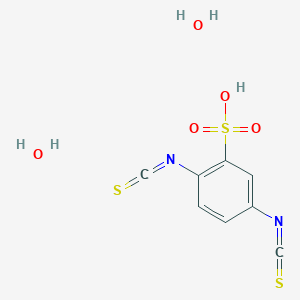
1,2,5-Thiadiazepane 1,1-dioxide
Vue d'ensemble
Description
1,2,5-Thiadiazepane 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S . It is a type of sultam, a class of compounds that have demonstrated significant biological activity .
Synthesis Analysis
The synthesis of 1,2,5-Thiadiazepane 1,1-dioxide can be achieved through a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This process involves a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The optimized protocol in MACOS was utilized for scale-out and further extended for library production using a multicapillary flow reactor .
Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazepane 1,1-dioxide has been analyzed in several studies . The bond lengths typical for neutral and anion radical species have been measured, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .
Chemical Reactions Analysis
The chemical reactions involving 1,2,5-Thiadiazepane 1,1-dioxide have been studied extensively . The compound can undergo a variety of reactions, including condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,5-Thiadiazepane 1,1-dioxide include its molecular formula (C4H10N2O2S), average mass (150.199 Da), and monoisotopic mass (150.046295 Da) . More detailed information about its properties such as melting point, boiling point, and density can be found on various chemical databases .
Applications De Recherche Scientifique
Organic Synthesis
Researchers employ 1,2,5-thiadiazepane 1,1-dioxides in synthetic methodologies. Strategies like double aza-Michael additions and cyclizations lead to diverse scaffolds. These compounds contribute to diversity-oriented synthesis (DOS) libraries for high-throughput screening .
Click Chemistry
1,2,5-Thiadiazepane 1,1-dioxides participate in click reactions. Their compatibility with azide-alkyne cycloadditions (Huisgen cycloaddition) allows for efficient library synthesis. Automated approaches have been explored for rapid generation of triazolated derivatives .
Ullah, F., Zang, Q., Javed, S., Zhou, A., Knudtson, C. A., Bi, D., Hanson, P. R., & Organ, M. G. (2012). Multicapillary Flow Reactor: Synthesis of 1,2,5-Thiadiazepane 1,1-Dioxide Library Utilizing One-Pot Elimination and Inter-/Intramolecular Double aza-Michael Addition Via Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS). Journal of Flow Chemistry, 2(4), 118–124. Read more
Automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides via a double aza-Michael strategy. Read more
Safety and Hazards
Orientations Futures
The future research directions involving 1,2,5-Thiadiazepane 1,1-dioxide could include further exploration of its synthesis methods, reactivity, and potential applications in the construction of functional molecular materials . The development of new methodologies to synthesize various sultams libraries for high throughput screening (HTS) is also a promising area of research .
Mécanisme D'action
Target of Action
It’s known that this compound is synthesized for biological screening , suggesting that it interacts with biological targets to exert its effects.
Mode of Action
The compound is synthesized using a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy
Biochemical Pathways
As the compound is used in biological screening
Result of Action
Given that the compound is synthesized for biological screening
Propriétés
IUPAC Name |
1,2,5-thiadiazepane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c7-9(8)4-3-5-1-2-6-9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLPJWKJFFSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Thiadiazepane 1,1-dioxide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)



